2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated alkene groups and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- can be achieved through various methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone by a Hofmann elimination followed by bromination . These methods require specific reaction conditions, such as the use of acetic acid as a solvent and elevated temperatures for the oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as bromine and various nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid at elevated temperatures.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Bromine for electrophilic substitution and various nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions include benzoic acid from ring contraction and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- involves its interaction with molecular targets through its conjugated alkene and ketone groups. These interactions can lead to various chemical transformations, including ring contractions and substitutions . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
116371-69-8 |
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Molecular Formula |
C19H32O2Sn |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-tributylstannyloxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2.3C4H9.Sn/c8-6-4-2-1-3-5-7(6)9;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
PGWGSFWVTVBEJD-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=CC1=O |
Origin of Product |
United States |
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